molecular formula C18H19N5O2 B6574917 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 1105239-45-9

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B6574917
CAS No.: 1105239-45-9
M. Wt: 337.4 g/mol
InChI Key: QUZRXMDFWIVTDT-UHFFFAOYSA-N
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Description

The compound 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazine core. Its structure includes a cyclopropyl group at the 4-position, a 2,4-dimethylphenyl substituent at the 1-position, and an acetamide moiety at the 6-position (Fig. 1).

Properties

IUPAC Name

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-3-6-14(11(2)7-10)23-17-13(8-20-23)16(12-4-5-12)21-22(18(17)25)9-15(19)24/h3,6-8,12H,4-5,9H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZRXMDFWIVTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic organic molecule belonging to the pyrazolo[3,4-d]pyridazine class. This class is recognized for its diverse pharmacological activities, including anti-inflammatory and analgesic effects. The molecular formula of this compound is C24H25N5OC_{24}H_{25}N_{5}O with a molecular weight of approximately 441.5 g/mol.

Structural Characteristics

The structural complexity of this compound suggests significant steric and electronic interactions that may influence its biological activity. The synthesis typically involves multiple steps, often utilizing microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazolo[3,4-d]pyridazines exhibit notable anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of specific enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-kB) signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of COX enzymes
AnalgesicModulation of pain signaling pathways
AntitumorInhibition of EGFR and Akt signaling pathways
AntimicrobialDisplayed activity against various bacterial strains

The mechanism of action for This compound likely involves interactions with specific biological targets such as enzymes or receptors. Given its structural features, it may modulate pathways involved in inflammation or pain signaling. Further studies using biochemical assays and molecular docking simulations are necessary to elucidate its precise mechanism.

Case Study 1: In Vitro Evaluation Against Cancer Cell Lines

A study evaluated the antiproliferative activity of similar pyrazolo derivatives against cervical and breast cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 7 µM. The mechanism involved the inhibition of EGFR activation and downstream signaling pathways such as Akt and Erk1/2.

Case Study 2: Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory effects, pyrazolo derivatives were tested for their ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: BG14861

The closest structural analog, 2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide (BG14861) , differs in two key aspects:

Aromatic Substituent Position: The dimethylphenyl group is at the 3,4-position (meta/para) in BG14861 versus 2,4 (ortho/para) in the target compound.

Acetamide Substituent : BG14861 features an N-(2-methoxyethyl) group on the acetamide, enhancing hydrophilicity compared to the unsubstituted acetamide in the target compound.

Property Target Compound BG14861
Molecular Formula C₂₀H₂₁N₅O₃* C₂₁H₂₅N₅O₃
Molecular Weight ~391.42 g/mol* 395.45 g/mol
Key Substituents 2,4-dimethylphenyl, cyclopropyl 3,4-dimethylphenyl, methoxyethyl
Reference -

*Inferred based on BG14861’s structure.

Functional Analog: WH7 (Auxin Agonist)

2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) shares the acetamide functional group but has a phenoxy-triazole scaffold instead of a pyrazolo-pyridazine core. WH7 acts as a synthetic auxin agonist, promoting plant growth by mimicking indole-3-acetic acid (IAA) . The target compound’s acetamide group may similarly facilitate hydrogen bonding with biological receptors, though its pyridazine core likely confers distinct electronic properties and target specificity.

Heterocyclic Analog: Tetrahydroimidazo-pyridine Derivative

The diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a fused imidazo-pyridine ring with ester and cyano groups. Unlike the target compound, this derivative lacks the pyridazine core and acetamide group but shares aromatic substituents (e.g., 4-nitrophenyl). Such structural differences highlight the impact of core heterocycles on physicochemical properties like solubility and metabolic stability.

Key Research Findings

Substituent Effects: The position of methyl groups on the phenyl ring (2,4 vs. 3,4) influences steric bulk and electronic distribution, which may modulate interactions with hydrophobic binding pockets .

Acetamide Modifications :

  • Substitutions on the acetamide nitrogen (e.g., methoxyethyl in BG14861) improve aqueous solubility, a critical factor in drug bioavailability .

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